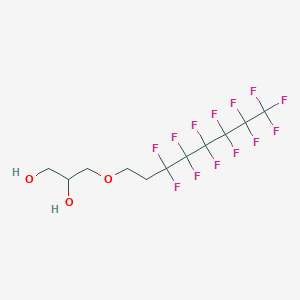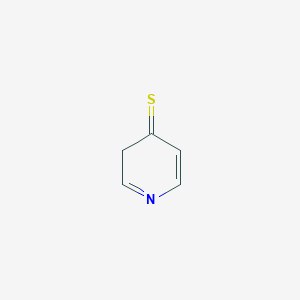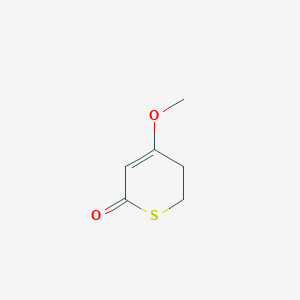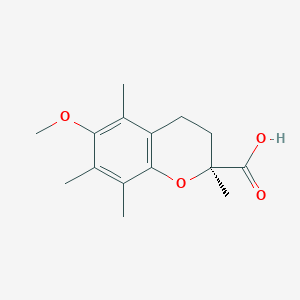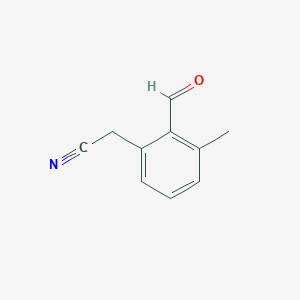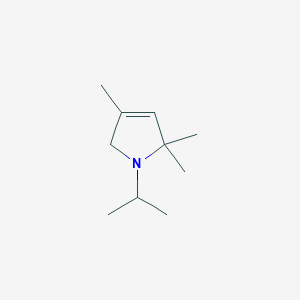
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole, also known as IPP, is a chemical compound with a pyrrole ring structure. It has various applications in scientific research, including as a building block for the synthesis of other compounds and as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has several applications in scientific research. It is commonly used as a building block for the synthesis of other compounds, such as the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, which have potential applications in the treatment of neurodegenerative diseases. 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole is also used as a ligand in coordination chemistry, where it forms complexes with metal ions, such as copper and zinc.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole is not well understood. However, it has been shown to have antioxidant properties and may play a role in the prevention of oxidative stress-related diseases, such as Alzheimer's disease.
Biochemische Und Physiologische Effekte
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has been shown to have several biochemical and physiological effects. It has antioxidant properties and may protect against oxidative stress-related diseases. 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has also been shown to have anti-inflammatory properties and may play a role in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has several advantages for lab experiments. It is readily available and relatively easy to synthesize. 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole is also stable under a variety of conditions, making it suitable for use in a range of experiments. However, 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole. One area of research is the synthesis of new compounds using 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole as a building block. These compounds may have potential applications in the treatment of various diseases. Another area of research is the investigation of the mechanism of action of 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole and its potential role in the prevention and treatment of oxidative stress-related diseases. Finally, further research is needed to explore the potential toxic effects of 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole in order to determine safe dosages for its use in lab experiments.
Synthesemethoden
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole can be synthesized using a variety of methods, including the reaction of 2,4,4-trimethyl-1-pentene with sodium amide and the reaction of 2,4,4-trimethyl-1-pentene with a mixture of sodium amide and isopropyl alcohol. Both methods involve the formation of an intermediate compound, which is then converted to 1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole through further reactions.
Eigenschaften
CAS-Nummer |
137440-38-1 |
|---|---|
Produktname |
1-Isopropyl-2,2,4-trimethyl-2,5-dihydro-1H-pyrrole |
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
3,5,5-trimethyl-1-propan-2-yl-2H-pyrrole |
InChI |
InChI=1S/C10H19N/c1-8(2)11-7-9(3)6-10(11,4)5/h6,8H,7H2,1-5H3 |
InChI-Schlüssel |
VPVYKWNJFNXDHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C1)C(C)C)(C)C |
Kanonische SMILES |
CC1=CC(N(C1)C(C)C)(C)C |
Synonyme |
1H-Pyrrole,2,5-dihydro-2,2,4-trimethyl-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



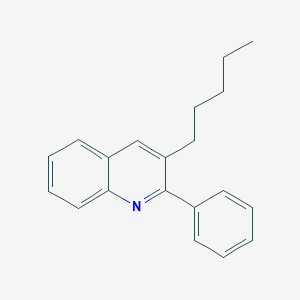
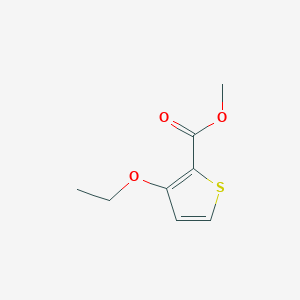
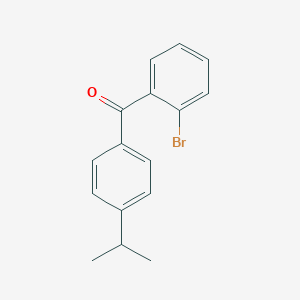
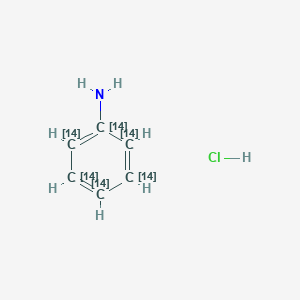
![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)
phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
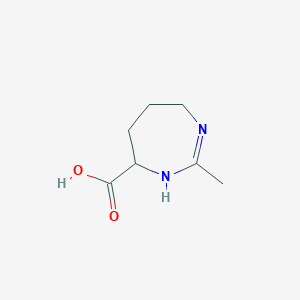
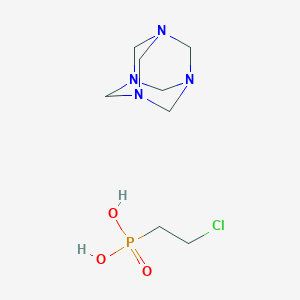
![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
